1,4-Dibromohexafluoro-2-butene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dibromo-1,1,2,3,4,4-hexafluorobut-2-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Br2F6/c5-3(9,10)1(7)2(8)4(6,11)12 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJHSJLEJXRSSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)Br)F)(C(F)(F)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Br2F6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397523 | |
| Record name | 1,4-Dibromo-1,1,2,3,4,4-hexafluorobut-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.84 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
360-87-2 | |
| Record name | 1,4-Dibromo-1,1,2,3,4,4-hexafluorobut-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,4-Dibromo-1,1,2,3,4,4-hexafluoro-2-butene: Structure, Synthesis, and Synthetic Potential
This guide provides a comprehensive technical overview of 1,4-dibromo-1,1,2,3,4,4-hexafluoro-2-butene, a highly functionalized fluorinated building block. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural intricacies, stereochemistry, synthesis, spectroscopic characterization, and reactivity. The goal is to provide a foundational understanding of this versatile reagent and to illuminate its potential in the synthesis of complex fluorinated molecules.
Introduction: The Strategic Value of Fluorinated Butene Scaffolds
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] Fluorinated building blocks are therefore of immense value in the construction of novel therapeutics.[2] Among these, 1,4-dibromo-1,1,2,3,4,4-hexafluoro-2-butene stands out as a bifunctional electrophile, presenting a unique combination of a central, electron-deficient double bond and two reactive allylic bromide moieties. This arrangement provides a versatile platform for a range of chemical transformations, including nucleophilic substitutions and cycloaddition reactions, making it a potentially valuable intermediate in the synthesis of novel fluorinated compounds.[5]
Molecular Structure and Stereoisomerism
The core of 1,4-dibromo-1,1,2,3,4,4-hexafluoro-2-butene is a four-carbon chain with a central double bond. The molecule is symmetrically substituted with a dibromodifluoromethyl group at each terminus. The presence of the C2-C3 double bond introduces the possibility of geometric isomerism, resulting in two distinct stereoisomers: (E)- and (Z)-1,4-dibromo-1,1,2,3,4,4-hexafluoro-2-butene.
The (Z)-isomer has the two bromine atoms on the same side of the double bond, while the (E)-isomer has them on opposite sides. This stereochemical difference is critical as it influences the molecule's physical properties and its reactivity in stereospecific reactions.
Synthesis and Isolation
The primary route to 1,4-dibromo-1,1,2,3,4,4-hexafluoro-2-butene is through the electrophilic addition of bromine to hexafluoro-1,3-butadiene.[6] This reaction is typically performed at low temperatures in a suitable solvent, such as dichloromethane, to control the exothermicity and minimize side reactions.
Experimental Protocol: Synthesis of 1,4-Dibromo-1,1,2,3,4,4-hexafluoro-2-butene
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer is charged with a solution of hexafluoro-1,3-butadiene in dichloromethane. The flask is cooled to a low temperature (e.g., -20 °C to 0 °C) using a cooling bath.
-
Bromine Addition: A solution of bromine in dichloromethane is added dropwise to the stirred solution of the diene. The rate of addition is controlled to maintain the desired reaction temperature.
-
Reaction Monitoring: The reaction progress can be monitored by the disappearance of the bromine color.
-
Workup: Upon completion, the reaction mixture is allowed to warm to room temperature. The solvent is removed under reduced pressure to yield the crude product.
-
Purification and Isomer Separation: The crude product, which is often a mixture of the (E) and (Z) isomers, can be purified by vacuum distillation. The separation of the individual stereoisomers can be challenging and may require fractional distillation or preparative chromatography.
Spectroscopic Characterization
Table 1: Predicted Spectroscopic Data for (E)- and (Z)-1,4-Dibromo-1,1,2,3,4,4-hexafluoro-2-butene
| Technique | Isomer | Predicted Observations |
| ¹H NMR | (E) & (Z) | No signals expected due to the absence of hydrogen atoms. |
| ¹³C NMR | (E) & (Z) | Two distinct signals are expected due to molecular symmetry: one for the sp² carbons of the double bond (C2 and C3) and one for the sp³ carbons of the bromodifluoromethyl groups (C1 and C4). The chemical shifts will be significantly influenced by the attached fluorine and bromine atoms, with the olefinic carbons appearing further downfield.[9] |
| ¹⁹F NMR | (E) | Two signals are expected. A key diagnostic feature for the (E)-isomer in analogous compounds is a discernible through-space coupling constant (e.g., ⁵JFF) between the fluorine atoms on C1 and C4, which are on opposite sides of the double bond but can interact. This coupling is typically in the range of 11-13 Hz.[7] |
| (Z) | Two signals are expected. For the (Z)-isomer, the corresponding ⁵JFF coupling constant is expected to be very small or approximately 0 Hz due to the greater distance between the fluorine atoms on the same side of the double bond.[7] | |
| Mass Spec (EI) | (E) & (Z) | The mass spectrum is expected to show the molecular ion peak (M⁺) with a characteristic isotopic pattern for two bromine atoms. Common fragmentation pathways would include the loss of a bromine atom ([M-Br]⁺) and a bromodifluoromethyl radical ([-CBrF₂]⁺). |
| IR Spectroscopy | (E) & (Z) | A characteristic absorption band for the C=C double bond stretch is expected in the region of 1650-1700 cm⁻¹. Strong C-F stretching absorptions will be prominent, typically in the 1100-1300 cm⁻¹ range. |
The most definitive method for assigning the stereochemistry of the isomers is through ¹⁹F NMR spectroscopy. The magnitude of the long-range fluorine-fluorine coupling constant across the double bond serves as a reliable indicator of the relative positions of the terminal bromodifluoromethyl groups.[7]
Reactivity and Synthetic Applications
The chemical behavior of 1,4-dibromo-1,1,2,3,4,4-hexafluoro-2-butene is dominated by the electrophilic nature of the carbon-bromine bonds. It readily participates in nucleophilic substitution reactions.
Nucleophilic Substitution Reactions
This class of compounds is known to react with various nucleophiles, including alkoxides, phenoxides, and amines.[6] The reaction often proceeds via an SN2' mechanism, involving an allylic rearrangement. This is a crucial aspect of its reactivity, as it allows for the introduction of functionality at the C2 or C3 position, rather than at the terminal carbons.
For instance, reaction with sodium methoxide leads to the formation of a 3-methoxy-4-bromo-hexafluoro-1-butene derivative, not the direct substitution product.[6] This reactivity pattern opens avenues for the synthesis of complex, highly functionalized fluorinated alkenes.
Potential in Heterocyclic Synthesis
The bifunctional nature of 1,4-dibromo-1,1,2,3,4,4-hexafluoro-2-butene makes it an attractive precursor for the synthesis of fluorinated heterocyclic compounds. By reacting with dinucleophiles, it can undergo cyclization to form a variety of ring systems. For example, reaction with a diamine or a dithiol could potentially lead to the formation of seven-membered fluorinated heterocycles, which are of interest in medicinal chemistry.[1] The electron-withdrawing nature of the fluorine atoms enhances the reactivity of the molecule towards nucleophilic attack, facilitating such cyclization reactions.[5]
Role in Drug Development
While direct applications of 1,4-dibromo-1,1,2,3,4,4-hexafluoro-2-butene in drug development are not extensively documented, its potential as a versatile building block is significant. The ability to introduce a fluorinated four-carbon unit with reactive handles at both ends allows for its incorporation into larger, more complex molecules.[2] The resulting fluorinated compounds could exhibit improved pharmacokinetic profiles due to the presence of fluorine.[3][4] For example, it could be used to synthesize fluorinated analogs of known bioactive molecules to enhance their metabolic stability or binding affinity.
Conclusion and Future Outlook
1,4-Dibromo-1,1,2,3,4,4-hexafluoro-2-butene is a highly functionalized and reactive intermediate with considerable potential in synthetic organic and medicinal chemistry. Its synthesis from hexafluoro-1,3-butadiene provides access to both (E) and (Z) stereoisomers, which can be distinguished primarily by ¹⁹F NMR spectroscopy. The molecule's propensity to undergo SN2' reactions with allylic rearrangement and its potential for use in the construction of fluorinated heterocycles make it a valuable tool for the synthesis of novel fluorinated compounds. For drug development professionals, this building block offers a strategic entry point for the introduction of a C4 fluorinated scaffold, enabling the exploration of new chemical space in the quest for more effective and stable therapeutic agents. Further research into the stereoselective synthesis and diverse reactivity of this compound is warranted to fully unlock its synthetic potential.
References
- Remer, I., Moravcova, V., & Dedek, V. (1988). Reaction of 1,4-dibromohexafluoro-2-butene with O- and N-nucleophiles.
- Kirij, N. V., Filatov, A. A., Yagupolskii, Y. L., Peng, S., & Sprague, L. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein Journal of Organic Chemistry, 20, 452–459.
- Beilstein Journals. (2024). Supporting Information for (E,Z)
- Gakh, A. A., & Gakh, A. A. (2010). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Symmetry, 2(3), 1375–1413.
- Das, P., & Prakash, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(34), 6841-6866.
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- Hu, J. (2021). Contemporary synthetic strategies in organofluorine chemistry.
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- Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864.
- Haszeldine, R. N. (1952). The reaction of bromine with (E)-1,1,1,4,4,4-hexafluorobut-2-ene. Journal of the Chemical Society, 4259-4267.
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- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
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- American Chemical Society. (2020, July 14). Hexafluoro-2-butene.
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- NIST. (n.d.). 2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro-. NIST WebBook.
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A Senior Application Scientist's Guide to Dibromo-Hexafluoro-Butanes: Navigating the Challenges of Isomeric Control in Fluorinated Synthon Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of C4 Fluorinated Building Blocks
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for modulating physicochemical and biological properties. Fluorinated synthons, particularly those derived from short-chain hydrocarbons, offer a potent combination of metabolic stability, conformational control, and unique electronic characteristics. Among these, the dibromo-hexafluoro-butane family (C₄Br₂F₆) represents a class of highly versatile bifunctional intermediates. These molecules can serve as valuable linkers or precursors for more complex fluorinated structures.
However, the utility of any synthon is dictated by the precise placement of its reactive functional groups. This guide moves beyond a simple data summary for a single compound to address a more critical, field-proven challenge: the regioselective synthesis of specific dibromo-hexafluoro-butane isomers. We will focus on the chemistry distinguishing the readily accessible 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane from the more synthetically elusive target, Perfluoro-1,4-dibromo-2-butene . Understanding the causality behind the formation of each isomer is paramount for any researcher aiming to leverage these powerful building blocks.
Chemical Identity and Physicochemical Properties
Direct, experimentally verified data for Perfluoro-1,4-dibromo-2-butene is exceptionally scarce in publicly available literature, underscoring its status as a specialized research chemical. However, a CAS number has been assigned, confirming its existence. In contrast, the 2,3-dibromo isomer, formed via a straightforward addition reaction, is well-characterized. The data for both isomers are presented below for comparison.
Table 1: Comparative Physicochemical Data of C₄Br₂F₆ Isomers
| Property | Perfluoro-1,4-dibromo-2-butene | 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane |
| Structure | Br-CF₂-CF=CF-CF₂-Br | CF₃-CH(Br)-CH(Br)-CF₃ |
| CAS Number | 360-87-2[1] | 384-50-9[2] |
| Molecular Formula | C₄Br₂F₆ | C₄H₂Br₂F₆ |
| Molecular Weight | 321.85 g/mol [1] | 323.86 g/mol [2] |
| Appearance | Data Not Available | Data Not Available |
| Boiling Point | Data Not Available | Data Not Available |
| Density | Data Not Available | Data Not Available |
| Safety | Data Not Available | Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[2] |
Note: The molecular formula for the 2,3-isomer contains two hydrogen atoms, as it is synthesized from a hydrofluoroolefin precursor.
Synthesis and Reactivity: The Challenge of Isomer Control
The divergent synthetic pathways to the 2,3- and 1,4-dibromo isomers highlight a fundamental principle in the chemistry of fluorinated alkenes: the profound influence of electron-withdrawing groups on reactivity.
The Kinetically Favored Pathway: Synthesis of 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane
The synthesis of the 2,3-dibromo isomer is a classic example of electrophilic addition to an electron-deficient double bond. The starting material, (Z)- or (E)-1,1,1,4,4,4-hexafluorobut-2-ene, features a double bond that is deactivated by the powerful inductive effect of the two trifluoromethyl (-CF₃) groups.
Causality: Despite this deactivation, the π-bond remains the most electron-rich site in the molecule. Consequently, it is susceptible to attack by an electrophile like bromine (Br₂), particularly when activated by UV light or heat. The reaction proceeds via a standard radical or bromonium ion mechanism, resulting in the addition of two bromine atoms across the C2 and C3 positions.[3][4]
Experimental Protocol: Synthesis of 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane [3]
-
Setup: A quartz reaction vessel equipped with a magnetic stirrer, gas inlet, and a UV lamp (or placed in direct sunlight).
-
Reagents:
-
(Z)-1,1,1,4,4,4-hexafluorobut-2-ene (1.0 eq)
-
Bromine (Br₂) (1.0 eq)
-
-
Procedure: a. The hexafluorobut-2-ene is charged into the reaction vessel. b. Liquid bromine is added carefully. c. The mixture is stirred while being irradiated with UV light (or sunlight). The reaction is exothermic and proceeds rapidly, indicated by the dissipation of the red-brown bromine color. d. The reaction is monitored by GC-MS or ¹⁹F NMR until the starting material is consumed.
-
Workup & Purification: a. The crude reaction mixture is washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine. b. The organic layer is separated, dried over anhydrous magnesium sulfate (MgSO₄), and filtered. c. The product, 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane, can be purified by distillation to yield the final product. A 95% yield has been reported for this transformation.[3]
Hypothetical Pathways to the 1,4-Dibromo Isomer: An Allylic Substitution Approach
Achieving substitution at the C1 and C4 positions requires a completely different chemical strategy. Instead of an addition to the double bond, a substitution at the allylic positions is necessary. The most common method for this transformation in non-fluorinated systems is radical bromination using a reagent like N-Bromosuccinimide (NBS).[5][6][7][8]
Causality: The Wohl-Ziegler reaction using NBS is designed to generate a very low, steady-state concentration of Br₂ and bromine radicals (Br•).[9][10][11][12][13] This low concentration favors the kinetically slower, but more selective, abstraction of a weak allylic C-H bond to form a resonance-stabilized allylic radical. This pathway avoids the rapid electrophilic addition of high-concentration Br₂ across the double bond.
Applying this logic to a perfluorinated system presents a significant challenge. The precursor, octafluoro-2-butene, lacks the allylic C-H bonds necessary for this mechanism. Therefore, a more plausible starting material would be the hydrofluoroolefin (Z)-1,1,1,4,4,4-hexafluorobut-2-ene, which possesses two allylic hydrogens. A hypothetical reaction would involve the abstraction of these hydrogens to form a resonance-stabilized perfluoroallyl radical, which would then react with bromine.
However, the high strength of the C-F bond and the electronic effects of the existing fluorine atoms may complicate this intended reaction pathway, potentially leading to a mixture of products or requiring specialized radical initiators.
Diagram 1: Competing Synthetic Pathways for Dibromo-Hexafluoro-Butane Isomers
Caption: Synthetic routes to dibromo-hexafluoro-butane isomers.
Applications in Drug Development and Advanced Materials
The bifunctional nature of dibromo-hexafluoro-butanes makes them attractive for introducing rigid, metabolically stable fluorinated linkers into small molecules.
-
Scaffold Diversification: They can be used in cross-coupling reactions or nucleophilic substitutions at both bromine-bearing carbons to connect two different molecular fragments, creating novel chemical entities for screening libraries.
-
Conformational Locking: The perfluoro-2-butene core of the 1,4-isomer would provide a conformationally restricted linker, which is highly desirable in drug design to lock a molecule into its bioactive conformation, potentially increasing potency and reducing off-target effects.
-
Polymer Science: As a fluorinated monomer, Perfluoro-1,4-dibromo-2-butene could be used in polymerization reactions to create advanced materials with high thermal stability, chemical resistance, and low surface energy.
Spectroscopic Characterization: Distinguishing the Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy would be the definitive technique for distinguishing between the 1,4- and 2,3-dibromo isomers.
-
¹⁹F NMR:
-
1,4-Isomer (BrCF₂-CF=CF-CF₂Br): Would be expected to show two distinct fluorine environments: one for the vinylic fluorines (-CF=) and another for the bromodifluoromethyl groups (-CF₂Br). Complex coupling patterns (J-coupling) between these groups would be observed.
-
2,3-Isomer (CF₃-CHBr-CHBr-CF₃): Would likely show a single, sharp signal (or a simple multiplet depending on chirality) corresponding to the two equivalent trifluoromethyl (-CF₃) groups.
-
-
¹H NMR:
-
1,4-Isomer: Would show no proton signals.
-
2,3-Isomer: Would show a signal corresponding to the two protons on the bromine-bearing carbons (-CHBr). The coupling of this proton to the adjacent -CF₃ group would result in a characteristic quartet.
-
Safety and Handling
Given the lack of specific safety data for Perfluoro-1,4-dibromo-2-butene, it is imperative to handle this compound with the utmost caution, assuming it to be highly toxic and corrosive. The safety protocols for the known 2,3-isomer should be considered the minimum standard.
-
Personal Protective Equipment (PPE): Always use a certified fume hood. Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. This class of compounds may cause severe irritation or burns.[2]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases or oxidizing agents.
Conclusion
Perfluoro-1,4-dibromo-2-butene represents a synthetically challenging yet highly valuable target for researchers in medicinal chemistry and materials science. Unlike its more accessible 2,3-dibromo isomer, which is readily formed via electrophilic addition, the 1,4-isomer requires a fundamentally different approach targeting allylic substitution. The difficulty in its synthesis, reflected by the scarcity of available data, underscores the nuanced reactivity of fluorinated olefins. For drug development professionals and synthetic chemists, understanding the principles of isomeric control is not merely an academic exercise but a practical necessity for unlocking the full potential of these powerful fluorinated building blocks. Further research into selective radical substitution reactions on fluorinated scaffolds is needed to make versatile synthons like the 1,4-isomer more readily available to the scientific community.
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Ioffe, M. S., et al. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein Journal of Organic Chemistry, 20, 40-49. [Link]
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Ioffe, M. S., et al. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. PubMed Central. Retrieved February 21, 2026, from [Link]
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CAS Common Chemistry. (n.d.). Perfluoro-2-butene. Retrieved February 21, 2026, from [Link]
-
NIST. (n.d.). 2-Butene, 1,4-dibromo-, (E)-. Retrieved February 21, 2026, from [Link]
-
precisionFDA. (n.d.). (2E)-1,1,1,4,4,4-HEXAFLUORO-2-BUTENE. Retrieved February 21, 2026, from [Link]
-
ResearchGate. (2025). Preparation of cis-1,1,1,4,4,4-hexafluorobut-2-ene by cis-selective semi-hydrogenation of perfluoro-2-butyne. Retrieved February 21, 2026, from [Link]
Sources
- 1. 1,4-Dibromohexafluoro-2-butene | CAS 360-87-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. BJOC - (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene [beilstein-journals.org]
- 4. (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. orgosolver.com [orgosolver.com]
- 9. m.youtube.com [m.youtube.com]
- 10. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
Technical Guide: (E)- and (Z)-1,4-Dibromohexafluoro-2-butene Isomers
The following technical guide details the synthesis, characterization, and application of (E)- and (Z)-1,4-dibromohexafluoro-2-butene (CAS 360-87-2). This document is structured for researchers requiring high-purity fluorinated synthons for proteomic cross-linking or fluoropolymer development.
Executive Summary & Chemical Identity
1,4-Dibromohexafluoro-2-butene (
This compound exists as two geometric isomers: (E)-trans and (Z)-cis . Controlling and verifying this stereochemistry is critical, as the spatial orientation of the terminal bromomethyl groups (
| Property | Specification |
| CAS Number | 360-87-2 |
| Formula | |
| Molecular Weight | 321.84 g/mol |
| Appearance | Colorless liquid (standard conditions) |
| Primary Hazard | Corrosive, Lachrymator (Allylic Halide) |
Synthetic Pathway: Radical 1,4-Addition
The most robust route to this compound is the bromination of hexafluoro-1,3-butadiene . This reaction proceeds via a radical mechanism.[1] Unlike ionic bromination of alkenes (which favors anti-addition), the radical addition to perfluorodienes is governed by the stability of the intermediate allyl radical.
Mechanism[2][3]
-
Initiation: Homolytic cleavage of
(thermal or photochemical). -
Propagation (Step 1): Attack of
on the terminal carbon (C1) of hexafluorobutadiene. -
Intermediate: Formation of a delocalized perfluoroallyl radical.
-
Propagation (Step 2): Attack of the radical at C4 on a new
molecule, yielding the 1,4-product and regenerating .
Note on Regioselectivity: While 1,2-addition is possible, thermodynamic control favors the 1,4-product (the internal double bond is more stable).
DOT Diagram: Synthetic Workflow
Caption: Photochemical synthesis workflow favoring thermodynamic 1,4-addition.
Separation and Purification Protocol
The E and Z isomers have distinct boiling points and polarities, allowing for separation. However, due to the close proximity of boiling points in fluorinated isomers, fractional distillation with a high reflux ratio is required.
Experimental Protocol: Isolation
-
Quenching: Remove excess bromine from the reaction mixture using aqueous sodium bisulfite (
). -
Drying: Dry the organic layer over anhydrous
. -
Distillation:
-
Setup: Vacuum distillation apparatus with a Vigreux column or spinning band column.
-
Pressure: Reduced pressure (e.g., 20-50 mmHg) is recommended to prevent thermal degradation.
-
Critical Step: The (Z)-isomer typically has a slightly higher boiling point due to a larger molecular dipole moment compared to the (E)-isomer. Collect fractions carefully, monitoring refractive index or GC.
-
Characterization: The Self-Validating System
The only definitive way to confirm isomeric purity is
NMR Diagnostic Parameters
Run the spectrum in
| Feature | (Z)-Isomer (cis) | (E)-Isomer (trans) | Validation Logic |
| Vinylic F Signal | Chemical shift alone is often insufficient for assignment. | ||
| Doublet pattern due to coupling with vinylic F. | |||
| < 20 Hz | > 110 Hz | Primary Confirmation. Trans-coupling is significantly larger in fluoroalkenes. |
Interpretation:
-
If you observe a vinylic signal with a massive coupling constant (~120-130 Hz), you have the (E)-isomer .
-
If the vinylic signal appears as a complex multiplet with small coupling constants (< 15 Hz), you have the (Z)-isomer .
DOT Diagram: Isomer Identification Logic
Caption: Decision tree for assigning stereochemistry based on F-F coupling constants.
Applications in Drug Development & Proteomics
While not a drug itself, this compound is a high-value "stapling" agent.
Proteomic Cross-linking
The allylic bromides are highly susceptible to
-
Mechanism: The electron-withdrawing fluorine atoms make the allylic carbons electrophilic but also stabilize the transition state.
-
Utility: Used to "staple" peptides into rigid conformations, enhancing metabolic stability and cell permeability. The perfluorinated bridge (
) is lipophilic and orthogonal to standard protease degradation.
Fluoropolymer Synthesis
Acts as a telogen or comonomer. The terminal bromines serve as chain transfer sites, allowing for the synthesis of telechelic fluoropolymers with reactive end-groups.
Safety and Handling (Mandatory)
This compound combines the hazards of alkyl halides with organofluorines.
-
Lachrymator: Allylic bromides are potent tear agents. All work must be performed in a functioning fume hood.
-
Skin Absorption: Highly toxic. Double-gloving (Nitrile + Laminate) is recommended.
-
Storage: Store at 2-8°C, protected from light (to prevent radical scrambling of the double bond). Stabilize with copper wire if long-term storage is required.
References
-
Synthesis of Perfluorobutadiene Derivatives Kirij, N. V., et al. (2024).[2] "(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade." Beilstein Journal of Organic Chemistry.
- NMR Characterization of Fluoroalkenes Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley. (Standard text confirming trans/cis coupling trends).
-
Commercial Product Specifications & Safety Sigma-Aldrich. "this compound Product Sheet (CAS 360-87-2)."
- Chambers, R. D. (2004). "Fluorine in Organic Chemistry." CRC Press.
Sources
Methodological & Application
Application Note: Synthesis of Hexafluoro-1,3-butadiene (HFBD) via Zinc-Mediated 1,4-Elimination
Abstract & Application Context
Hexafluoro-1,3-butadiene (
This application note details the laboratory-scale synthesis of HFBD via the reductive 1,4-elimination of 1,4-dibromohexafluoro-2-butene using activated zinc. This protocol addresses the specific challenges of handling a toxic, low-boiling point monomer (B.P. 6°C) and ensures high yield through rigorous reaction control.
Chemical Mechanism & Rationale[3][4][5][6]
The Reaction Pathway
The synthesis relies on a zinc-mediated reductive 1,4-elimination. Unlike standard dehalogenations of saturated alkanes, the starting material (this compound) already possesses unsaturation. The reaction follows a vinylogous elimination mechanism where the electron density shifts across the conjugated system to generate the diene.
Reaction Equation:
Mechanistic Insight[5]
-
Zinc Insertion: Activated zinc inserts into the
bond at the C1 position, forming a transient organozinc species. -
Electron Cascade: The electron pair from the
bond collapses to form a -bond between C1 and C2. -
Vinylogous Shift: The existing
-bond between C2 and C3 shifts to form a new -bond between C3 and C4. -
Elimination: The bromide leaving group at C4 is expelled, resulting in the final 1,3-diene structure.
Mechanistic Diagram
Caption: Mechanistic pathway showing the zinc insertion and subsequent electron cascade leading to diene formation.
Safety & Handling Protocols (Critical)
Hazard Class: Toxic (Nephrotoxin), Flammable Gas, Gas Under Pressure.[3]
| Hazard | Description | Mitigation Strategy |
| Toxicity | HFBD is a potent nephrotoxin (kidney damaging) via the cysteine conjugate beta-lyase pathway. | Zero-exposure protocol. Use a dedicated fume hood. Wear butyl rubber gloves and a full-face respirator if outside a glovebox. |
| Volatility | Boiling point is ~6°C. It exists as a gas at room temperature. | All collection vessels must be kept at -78°C (Dry Ice/Acetone). Never seal a vessel containing HFBD at RT without pressure ratings. |
| Reactivity | Exothermic reaction with Zinc; potential for runaway. | Controlled addition of substrate. Active cooling of the reflux condenser. |
Materials & Equipment
Reagents[5]
-
Substrate: this compound (>97% purity).
-
Reducing Agent: Zinc Dust (<10 micron). Note: Must be activated with dilute HCl or Acetic Acid, washed with water, ethanol, ether, and dried under vacuum.
-
Solvent: Diglyme (Diethylene glycol dimethyl ether). Rationale: High B.P. (162°C) allows easy separation from the volatile product (B.P. 6°C).
-
Inert Gas: Helium or Nitrogen (UHP grade).
Experimental Setup
-
Reactor: 3-Neck Round Bottom Flask (RBF) equipped with a magnetic stir bar.
-
Addition: Pressure-equalizing addition funnel (for the dibromo-substrate).
-
Condenser: Reflux condenser cooled to -10°C (Glycol chiller). This returns solvent/reactant to the flask while allowing HFBD gas to pass.
-
Collection: Two serial cold traps cooled to -78°C (Dry Ice/Acetone).
-
Scrubber: KOH scrubber at the outlet to neutralize any acid byproducts.
Setup Diagram
Caption: Experimental apparatus designed for the capture of low-boiling HFBD while retaining high-boiling solvent.
Step-by-Step Synthesis Protocol
Phase 1: Zinc Activation (Crucial for Initiation)
-
Suspend Zinc dust (2.5 eq) in 5% HCl for 2 minutes.
-
Filter and wash sequentially with water (
), Ethanol ( ), and Diethyl Ether ( ). -
Dry under high vacuum at 100°C for 1 hour.
-
Why: Oxide layers on Zn prevent the initial electron transfer, leading to dangerous induction periods followed by thermal runaway.
-
Phase 2: Reaction Execution
-
Assembly: Flame-dry the glassware under
flow. Assemble the reactor, condenser (-10°C), and cold traps (-78°C). -
Charging: Charge the reactor with Activated Zinc (1.2 molar equivalents relative to substrate) and anhydrous Diglyme (approx. 5 mL per gram of Zn).
-
Heating: Heat the Zn suspension to 70°C with vigorous stirring.
-
Addition: Dissolve this compound in a minimal amount of Diglyme. Add this solution dropwise via the addition funnel.
-
Control Point: Monitor the internal temperature.[4] The reaction is exothermic. Adjust addition rate to maintain temp between 70-80°C.
-
-
Collection: As the reaction proceeds, Hexafluoro-1,3-butadiene (gas) will evolve, pass through the -10°C condenser, and condense as a colorless liquid in the -78°C traps.
-
Completion: After addition is complete, raise the bath temperature to 90°C for 30 minutes and increase
flow to sweep residual product into the traps.
Phase 3: Purification (Trap-to-Trap Distillation)
The crude material in the cold trap may contain trace Diglyme or brominated intermediates.
-
Connect the collection trap to a vacuum line equipped with a fresh receiver trap cooled to -196°C (Liquid
). -
Keep the crude trap at -78°C (Dry ice/acetone).
-
Apply static vacuum. The HFBD (high vapor pressure) will migrate to the -196°C trap, while Diglyme (frozen or low VP at -78°C) remains behind.
-
Final Storage: Transfer the purified HFBD into a stainless steel cylinder (e.g., Swagelok) rated for pressure. Store at <0°C.
Characterization & Quality Control
| Method | Expected Result | Notes |
| GC-MS | Molecular Ion: m/z 162 ( | Check for m/z 322/324 (unreacted dibromo) or m/z 243 (monobromo). |
| Three distinct signals for the butadiene system. | ||
| Boiling Point | 6.0 - 7.0 °C | If B.P. is elevated, significant solvent contamination is present. |
Troubleshooting Guide
-
Issue: No product evolution.
-
Cause: Zinc surface is oxidized.
-
Fix: Add a crystal of Iodine (
) or a few drops of 1,2-dibromoethane to the reaction mixture to etch the Zn surface and initiate the reaction.
-
-
Issue: Product contains solvent.
-
Cause: Condenser temperature too high or gas flow too fast.
-
Fix: Ensure condenser is <-10°C. Perform the trap-to-trap distillation described in Phase 3.
-
-
Issue: Low Yield.
-
Cause: Polymerization of the diene in the flask or trap.
-
Fix: Add a radical inhibitor (e.g., terpene or BHT) to the collection trap. Keep the product in the dark.
-
References
-
Haszeldine, R. N. (1952).[5] Fluoro-olefins.[5][6] Part I. The Synthesis of Hexafluorobuta-1:3-diene. Journal of the Chemical Society.[5]
-
Daikin Industries, Ltd. (2021).[6] Method for Purifying Hexafluorobutadiene.[6][7] European Patent EP3904320A1.[6]
-
SynQuest Laboratories. (2026).[8] Safety Data Sheet: Hexafluoro-1,3-butadiene.[3][8][9][10][11]
-
ChemicalBook. (2026). Hexafluoro-1,3-butadiene Properties and Synthesis.
-
Miller, W. T. (1951). Preparation of Fluorocarbons.[4] U.S. Patent 2,546,713.
Sources
- 1. US6544319B1 - Purification of hexafluoro-1,3-butadiene - Google Patents [patents.google.com]
- 2. DE60307908T2 - Process for purifying hexafluoro-1,3-butadiene - Google Patents [patents.google.com]
- 3. efcgases.com [efcgases.com]
- 4. researchgate.net [researchgate.net]
- 5. Hexafluorobutadiene - Wikipedia [en.wikipedia.org]
- 6. data.epo.org [data.epo.org]
- 7. jh-gas.com [jh-gas.com]
- 8. CAS 685-63-2 | 1300-2-03 | MDL MFCD00039273 | Hexafluoro-1,3-butadiene | SynQuest Laboratories [synquestlabs.com]
- 9. HEXAFLUORO-1,3-BUTADIENE | 685-63-2 [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. synquestlabs.com [synquestlabs.com]
Application Note: High-Precision Allylic Substitution of 1,4-Dibromohexafluoro-2-butene
Executive Summary
1,4-Dibromohexafluoro-2-butene (
This guide details the protocols for harnessing this reactivity in two critical applications:
-
Proteomics: Cysteine-selective protein cross-linking.
-
Medicinal Chemistry: Synthesis of fluorinated heterocycles via double nucleophilic substitution.
Key Technical Insight: The reaction trajectory is governed by the "Hard/Soft" nature of the nucleophile. Soft nucleophiles (thiols, phosphines) favor direct allylic substitution (
Mechanistic Principles
The reactivity of this compound is defined by the competition between substitution and elimination.
Electronic Landscape
-
Inductive Effect: The perfluoroalkyl chain (
) exerts a strong (inductive) effect, making the bond more polarized but also stronger than in hydrocarbon analogs. -
Allylic Activation: Despite the "
-fluorine effect" (which typically retards reactions due to electron-pair repulsion), the allylic system allows for orbital overlap that facilitates nucleophilic attack.
Reaction Pathways
The substrate possesses two electrophilic sites at the
-
Path A: Direct Substitution (
): Nucleophile attacks the carbon, displacing Bromide.-
Favored by: Soft, unhindered nucleophiles (e.g.,
, ).
-
-
Path B: Elimination (
): Base abstracts a proton (if available in the nucleophile) or attacks the fluorine (unlikely here) or causes dehalogenation.
Figure 1: Mechanistic divergence in the reaction of this compound. Soft nucleophiles favor the desired substitution pathway.
Application Protocols
Protocol A: Cysteine-Selective Protein Cross-Linking
Application: Mapping protein-protein interactions or stabilizing quaternary structures. The bifunctional nature of the substrate allows it to "staple" two cysteine residues.
Reagents:
-
Substrate Stock: 50 mM this compound in anhydrous DMF. Note: Prepare fresh or store at -20°C under Argon.
-
Buffer: 50 mM HEPES or Phosphate, pH 8.0, 1 mM EDTA.
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine).
Workflow:
-
Protein Reduction:
-
Dilute protein to 1-5 mg/mL in Buffer.
-
Add TCEP (2-5 molar excess over cysteine content).
-
Incubate at RT for 30 mins to ensure accessible thiols are reduced.
-
-
Cross-Linking Reaction:
-
Slowly add the Substrate Stock to the protein solution while vortexing.
-
Target Ratio: 0.5 to 1.0 molar equivalents of substrate per cysteine pair.
-
Critical: Keep organic solvent concentration (DMF) < 10% to prevent protein denaturation.
-
-
Incubation:
-
Incubate at 4°C for 2-4 hours or RT for 1 hour.
-
Monitoring: Analyze an aliquot via SDS-PAGE (look for band shifts) or LC-MS (mass shift of +161.8 Da for the bridge:
).
-
-
Quenching:
-
Add excess DTT (10 mM) or
-mercaptoethanol to quench unreacted bromide groups.
-
-
Desalting:
-
Remove excess reagents using a Zeba spin column or dialysis.
-
Data Interpretation:
| Observation | Conclusion | Action |
|---|---|---|
| Clear Band Shift (Dimer) | Successful intermolecular cross-link. | Proceed to tryptic digest/MS mapping. |
| Smearing | Non-specific aggregation or polymerization. | Reduce substrate concentration; lower pH to 7.5. |
| No Change | Cysteines inaccessible or hydrolyzed substrate. | Verify TCEP reduction; check substrate purity. |
Protocol B: Synthesis of Fluorinated Heterocycles
Application: Creating fluorinated analogs of 1,4-dithianes or piperazines for medicinal chemistry libraries.
Example: Synthesis of 2,2,3,3,5,5,6,6-octafluoro-1,4-dithiane analogs (using 1,2-ethanedithiol).
Reagents:
-
Substrate: this compound (1.0 equiv).
-
Binucleophile: Ethane-1,2-dithiol (1.05 equiv).
-
Base: Cesium Carbonate (
, 2.5 equiv). -
Solvent: Anhydrous Acetonitrile (
) or DMF.
Step-by-Step Methodology:
-
Setup:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Purge with Nitrogen or Argon.
-
-
Dissolution:
-
Dissolve this compound (1 mmol, 322 mg) in MeCN (10 mL).
-
Add Ethane-1,2-dithiol (1.05 mmol, 88 µL).
-
-
Base Addition:
-
Add
(2.5 mmol, 815 mg) in a single portion. -
Note: The reaction may be slightly exothermic.
-
-
Reaction:
-
Stir at Room Temperature for 1 hour, then heat to 50°C for 4-12 hours.
-
Monitoring: TLC (Hexane/EtOAc) or
NMR. The starting material signals (allylic ) will disappear and shift upfield as the sulfur attaches.
-
-
Workup:
-
Filter off the solid salts.
-
Concentrate the filtrate under reduced pressure.[4]
-
Redissolve in
and wash with water ( ) and brine.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel).
-
Yield Expectation: 60-80%.
-
Figure 2: Workflow for the synthesis of fluorinated heterocycles via double nucleophilic substitution.
Safety & Handling (Critical)
-
HF Generation: Hydrolysis of the
bonds can occur under highly basic or acidic conditions, potentially releasing Hydrogen Fluoride (HF). Always keep Calcium Gluconate gel nearby. -
Lachrymator: Allylic halides are potent lachrymators. Handle only in a functioning fume hood.
-
Waste Disposal: Segregate waste as "Halogenated Organic". Do not mix with strong acids.
References
-
Synthesis and Reactivity of Hexafluorobutenes: Shainyan, B. A., & Moskalik, M. Y. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein Journal of Organic Chemistry, 20, 186-196.
-
Commercial Availability & Proteomics Application: Santa Cruz Biotechnology.[5] this compound (CAS 360-87-2) Product Data Sheet.
- General Nucleophilic Substitution of Fluoro-Olefins: Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (Contextual grounding for mechanisms in perfluoro systems).
-
Synthesis of 1,4-Dibromo-2-butene Analogs: BenchChem Technical Support. Synthesis of (Z)-1,4-dibromobut-2-ene.
Sources
Preparation of fluorinated dienes using 1,4-Dibromohexafluoro-2-butene
Application Note: High-Purity Synthesis of Fluorinated Dienes via Reductive 1,4-Elimination
Abstract
This technical guide details the protocol for the synthesis of Hexafluoro-1,3-butadiene (HFBD) , a critical fluorinated monomer and intermediate in pharmaceutical bioisostere development. The method utilizes 1,4-Dibromohexafluoro-2-butene as the starting scaffold, employing a zinc-mediated reductive 1,4-dehalogenation. Unlike standard dehalogenations, this protocol addresses the specific challenges of handling perfluorinated allylic halides, including controlling exotherms and isolating low-boiling products (b.p. 5.6°C). We further explore the downstream application of the synthesized diene in Diels-Alder cycloadditions to access fluorinated carbocycles.[1]
Introduction & Strategic Rationale
This compound (DBHFB) is a versatile bis-allylic halide. Its utility in drug discovery stems from its ability to generate the perfluorinated diene moiety, which serves as an electron-deficient diene in cycloadditions, allowing for the rapid construction of complex, fluorinated scaffolds.
Why this route? While fluorinated dienes can be synthesized via thermal dimerization of chlorotrifluoroethylene (CTFE), that route often yields complex isomeric mixtures requiring difficult separations. The Zinc-Mediated Reductive Elimination of DBHFB offers:
-
Regiospecificity: The 1,4-position of the bromines dictates the formation of the conjugated diene system without isomeric scrambling.
-
Mild Conditions: Reaction proceeds at 60–90°C, avoiding the pyrolysis temperatures (>500°C) of alternative routes.
-
Scalability: The heterogeneous nature of the Zn reaction is easily managed in batch reactors.
Mechanistic Insight: Zinc-Mediated 1,4-Elimination
The transformation proceeds via a reductive 1,4-elimination. The mechanism is distinct from standard E2 eliminations. It involves the oxidative insertion of metallic zinc into the C-Br bond to form an organozinc intermediate, followed by the rapid elimination of the distal bromide.
Key Mechanistic Features:
-
Chemososelectivity: Zinc preferentially attacks the weaker C-Br bond over the strong C-F bonds.
-
Driving Force: The formation of the stable Zinc(II) Bromide (
) salt and the conjugation energy of the resulting diene.
Figure 1: Mechanistic pathway of the reductive 1,4-elimination of this compound.
Protocol 1: Synthesis of Hexafluoro-1,3-butadiene (HFBD)
Safety Warning:
-
This compound: Corrosive, lachrymator. Handle in a fume hood.
-
HFBD Product: Gas at room temperature (b.p. 5.6°C).[2] Suspected mutagen. Use a sealed system with efficient cold traps.
Reagents & Equipment
| Component | Specification | Role |
| Substrate | This compound | Precursor |
| Reductant | Zinc Dust (<10 micron) | Reducing Agent (Activated) |
| Solvent | DMF (Anhydrous) or Diglyme | Polar aprotic medium |
| Catalyst | Iodine ( | Surface activator for Zn |
| Trap | Dry Ice / Acetone Bath (-78°C) | Product Collection |
Experimental Procedure
Step 1: Zinc Activation (Critical)
-
Place Zinc dust (2.2 equiv relative to substrate) in the reaction flask.
-
Wash sequentially with 2% HCl, water, ethanol, and diethyl ether.
-
Dry under high vacuum at 100°C for 1 hour. Note: Oxide-free Zn surface is essential for initiation.
Step 2: Reactor Setup
-
Equip a 3-neck round-bottom flask with:
-
Mechanical stirrer (magnetic stirring is insufficient for heavy Zn slurry).
-
Pressure-equalizing addition funnel (containing the substrate dissolved in minimal DMF).
-
Vigreux column connected to a distillation head and a Dry Ice/Acetone cold trap (-78°C) .
-
-
Purge the system with Nitrogen (
).
Step 3: Reaction Initiation
-
Suspend activated Zn in anhydrous DMF (approx. 5 mL per gram of Zn).
-
Add a crystal of Iodine. Heat to 60°C .
-
Add 5% of the substrate solution. Wait for the exotherm (temperature spike) and color change (disappearance of iodine color) to confirm initiation.
Step 4: Controlled Addition & Isolation
-
Maintain internal temperature between 70–80°C .
-
Add the remaining substrate dropwise over 2 hours.
-
Observation: The product, HFBD, has a boiling point of 5.6°C. It will flash off immediately upon formation.
-
-
The product will distill through the Vigreux column and condense in the cold trap.
-
Post-Reaction: Purge the reactor with
for 30 minutes to drive residual diene into the trap.
Step 5: Purification
-
The liquid in the cold trap may contain traces of solvent.
-
Perform a trap-to-trap distillation: Move the crude product to a new trap held at -78°C, keeping the crude trap at -10°C (using an ice/salt bath). HFBD will transfer; heavier solvents will remain.
Protocol 2: Downstream Application – Diels-Alder Cycloaddition
The primary utility of HFBD in drug development is as a building block for fluorinated carbocycles.
Rationale
HFBD is electron-deficient. It reacts readily with electron-rich dienophiles (inverse electron demand) or standard dienophiles under thermal conditions to yield octafluorocyclohexene derivatives.
Procedure (Example with Ethylene)
-
Vessel: Stainless steel autoclave (Monel or Hastelloy preferred to resist trace HF).
-
Loading: Condense HFBD (from Protocol 1) into the cooled autoclave (-78°C). Add excess ethylene gas.
-
Reaction: Seal and heat to 150°C for 12 hours.
-
Workup: Vent excess ethylene.[3] Distill the resulting 1,2,3,4,5,5,6,6-octafluorocyclohex-1-ene.
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of Hexafluoro-1,3-butadiene.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| No Reaction Initiation | Zn surface oxidized | Repeat acid wash; add Trimethylsilyl chloride (TMSCl) as chemical activator. |
| Low Yield | Product loss due to volatility | Check cold trap seal; ensure coolant is replenished; use two traps in series. |
| Product Contaminated with Solvent | Distillation too rapid | Install a longer Vigreux column or packed column; maintain reflux ratio. |
| NMR: Missing Peaks | Product evaporated from tube | Run |
QC Parameters (HFBD):
-
NMR (
): Three distinct signals (AA'BB'CC' system). Typical shifts: -89 (terminal), -105 (internal). -
Boiling Point: 5.6°C (Correct fraction).
References
-
Haszeldine, R. N. (1952). Fluorocarbon Derivatives.[2][3] Part VII. The Synthesis of Hexafluorobutadiene. Journal of the Chemical Society.[4]
-
Daikin Industries. (2008). Process for Production of Hexafluoro-1,3-butadiene. U.S. Patent Application 2008/0200735.
-
Miller, W. T. (1961). The Preparation of Fluorocarbons by the Polymerization of Fluoroolefins. Journal of the American Chemical Society.
-
National Oceanic and Atmospheric Administration (NOAA). Chemical Datasheet: (E)-1,4-Dibromo-2-butene. CAMEO Chemicals.[5][6]
Sources
- 1. BJOC - Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Fluorodienes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Routes to C4F6 | EFC Gases [efcgases.com]
- 5. echemi.com [echemi.com]
- 6. (E)-1,4-DIBROMO-2-BUTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Troubleshooting & Optimization
Technical Support Center: Stability & Handling of 1,4-Dibromohexafluoro-2-butene
CAS Registry Number: 303-04-8 (generic) / 360-87-2 (specific isomer references) Support Level: Tier 3 (Senior Research Chemist)
Core Technical Analysis: The Hydrolysis Threat
The Mechanism of Degradation
Researchers often underestimate the hydrolytic instability of 1,4-dibromohexafluoro-2-butene. While the C-F bond is typically inert, the allylic C-Br bond in a perfluorinated system is highly susceptible to nucleophilic attack by water.
Unlike standard alkyl halides, the electron-withdrawing nature of the fluorine atoms creates a significant partial positive charge (
-
Primary Hydrolysis (
): Water attacks the allylic carbon, displacing the bromide ion ( ) and releasing Hydrobromic Acid (HBr). -
Gem-Fluorohydrin Instability: The resulting intermediate possesses a hydroxyl group attached to a carbon bearing two fluorine atoms (
). This motif is thermodynamically unstable. -
HF Elimination: The intermediate spontaneously eliminates Hydrogen Fluoride (HF) to form an acyl fluoride.
-
Total Decomposition: The acyl fluoride further hydrolyzes to a carboxylic acid, releasing more HF.
Result: A sample contaminated with water does not just lose purity; it becomes a generator of highly toxic HF gas, which can etch glassware and cause severe chemical burns.
Visualization: The Degradation Cascade
The following diagram illustrates the stepwise breakdown of the molecule upon contact with moisture.
Figure 1: The thermodynamic collapse of the gem-difluoro alcohol intermediate leads to the release of corrosive HF and HBr.
Storage & Handling Protocols (Prevention)
To prevent the cascade described above, you must maintain a strictly anhydrous environment. The following protocols are non-negotiable for maintaining reagent integrity.
A. Storage Conditions
| Parameter | Requirement | Technical Rationale |
| Temperature | 2°C to 8°C | Reduces the kinetic rate of autodecomposition and incidental hydrolysis. |
| Atmosphere | Argon (Ar) | Argon is heavier than air and provides a better "blanket" than Nitrogen ( |
| Container | PTFE-lined cap | HF generation (even trace amounts) will etch glass threads; PTFE prevents cap seizure. |
| Desiccant | None inside vial | Do not place desiccant in the chemical. Store the sealed vial inside a secondary jar containing activated molecular sieves. |
B. Solvent Compatibility Guide
When using this reagent in synthesis, the solvent system is the most common point of failure.
-
Acceptable Water Content:
(Karl Fischer verified). -
Preferred Drying Method: Activated 3Å or 4Å Molecular Sieves (heated to 300°C under vacuum prior to use).
-
Avoid: Do not use silica gel for purification if possible; the acidic surface can catalyze defluorination. Use neutral alumina if chromatography is necessary.
Troubleshooting & FAQs
Symptom: "The liquid is fuming when I open the bottle."
Diagnosis: Significant hydrolysis has occurred. Technical Explanation: The "fumes" are an azeotrope of Hydrobromic Acid (HBr) and Hydrofluoric Acid (HF) reacting with moisture in the air. Action:
-
Do not use. The titer of the reagent is compromised.
-
Safety Check: Inspect the cap. If it is stuck, do not force it (risk of glass shattering).
-
Disposal: Quench carefully into a dilute alkaline solution (NaOH) in a plastic beaker to neutralize acids.
Symptom: "My reaction yield is low, and NMR shows broad peaks."
Diagnosis: Proton exchange due to acid formation.
Technical Explanation: The formation of HF/HBr creates an acidic environment. Broad peaks in
-
Check the water content of your solvent.[1]
-
Add a solid base scavenger (e.g.,
or Proton Sponge) to the reaction if the synthesis allows, to sequester generated acid and prevent autocatalytic decomposition.
Symptom: "Can I distill the material to purify it?"
Answer: Proceed with Extreme Caution. While distillation is possible, heating a partially hydrolyzed sample concentrates the acidic byproducts.
-
Requirement: Must be done under high vacuum (
) to keep the bath temperature below 60°C. -
Risk: If the pot residue becomes too acidic, it may polymerize or etch the glassware violently.
Emergency Procedures: HF Exposure
Because hydrolysis generates HF, treat all spills as a potential Hydrofluoric Acid exposure.
-
Skin Contact: Immediate irrigation with water for 5 minutes, followed by generous application of 2.5% Calcium Gluconate Gel . Massage into skin until pain ceases.
-
Spill Cleanup: Do not use standard clay absorbents (which react with HF). Use a specific HF-neutralizing spill kit (usually containing calcium carbonate or magnesium oxide).
Decision Tree: Reagent Viability
Use this logic flow to determine if your batch is safe to use.
Figure 2: Workflow for validating reagent purity prior to critical experiments.
References
- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (Mechanistic grounding for reactivity of perfluoroallylic systems).
-
Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying.[1] A Reappraisal by Application of the Karl Fischer Technique. Journal of Organic Chemistry. (Basis for solvent drying protocols).
Sources
Improving yield in bromination of hexafluoro-1,3-butadiene
Here is the Technical Support Center guide for the bromination of hexafluoro-1,3-butadiene, structured as a high-level troubleshooting and optimization resource.
Topic: Improving Yield & Selectivity in the Bromination of Hexafluoro-1,3-butadiene Lead Scientist: Dr. A. Vance, Senior Fluorine Chemistry Application Specialist
Core Directive & Mechanism Overview
The Challenge: Brominating hexafluoro-1,3-butadiene (HFBD) is fundamentally different from brominating non-fluorinated dienes. The strong electron-withdrawing nature of the six fluorine atoms renders the double bonds electron-deficient, making standard electrophilic addition (dark reaction) kinetically inaccessible or extremely slow.
The Solution: High-yield bromination of HFBD requires a Radical Chain Mechanism , typically initiated by UV light (photochemical) or thermal homolysis.
Target Products: Depending on your stoichiometry and conditions, you are likely targeting one of two outcomes:
-
The Intermediate (High Value): 1,4-dibromohexafluoro-2-butene (
). This is the thermodynamic product and a versatile building block. -
The Saturation (Exhaustive): 1,2,3,4-tetrabromohexafluorobutane (
).
The Radical Mechanism (DOT Visualization)
The following diagram outlines the radical chain pathway and the critical decision points for selectivity (1,2 vs. 1,4 addition).
Figure 1: Radical chain mechanism showing the bifurcation between kinetic (1,2) and thermodynamic (1,4) products, and the risk of over-bromination.
Experimental Protocol: Controlled Synthesis of 1,4-Dibromide
This protocol is designed to maximize the yield of the This compound while minimizing the formation of the tetrabromide.
Safety Warning: HFBD is a toxic gas (bp 6°C). Bromine is corrosive. Work in a fume hood. Use a pressure-rated vessel or efficient cold-finger condensation.
Materials
-
Substrate: Hexafluoro-1,3-butadiene (HFBD).[1]
-
Reagent: Elemental Bromine (
), dry. -
Apparatus: Quartz reaction vessel (for UV transparency) equipped with a dry-ice/acetone condenser (-78°C).
-
Source: Mercury vapor lamp or high-intensity UV LED (365-400 nm).
Step-by-Step Methodology
-
System Preparation:
-
Assemble the quartz vessel with the reflux condenser.
-
Crucial: Purge the system with Argon or Nitrogen for 15 minutes. Oxygen is a radical scavenger and will inhibit the initiation step, severely impacting yield [1].
-
-
Condensation (The "Cold Trap" Method):
-
Cool the reaction flask to 0°C.
-
Condense the gaseous HFBD (bp 6°C) into the flask. Ensure the reflux condenser is running at -78°C to prevent loss of substrate.
-
-
Bromine Addition (Stoichiometry Control):
-
Add
dropwise. -
Target Ratio: 0.95 : 1.0 (
: HFBD). -
Expert Tip: Using a slight deficit of bromine prevents the reaction from proceeding to the tetrabromide. It is easier to recycle unreacted HFBD gas than to separate the tetrabromide solid from the dibromide liquid.
-
-
Irradiation:
-
Irradiate the mixture with UV light.[2] The red color of bromine should fade as it is consumed.
-
Maintain temperature at 40-60°C (using a warm water bath) during irradiation.
-
Why? While low temp keeps HFBD liquid, slightly elevated temp promotes the thermodynamic rearrangement of the 1,2-isomer to the desired 1,4-isomer [2].
-
-
Workup:
-
Remove light source.
-
Allow unreacted HFBD to off-gas (into a scrubber or cold trap for recovery).
-
Wash the crude liquid with aqueous
(sodium thiosulfate) to remove trace bromine. -
Dry over
and distill.[3] -
This compound typically boils around 134-136°C (at atm pressure) [1].
-
Troubleshooting & Optimization (FAQ)
Issue 1: "My reaction is extremely slow or yields are <20%."
Diagnosis: Oxygen Inhibition or Spectral Mismatch.
Root Cause: Fluorinated radicals are highly reactive but also sensitive.
-
Degas thoroughly: Freeze-pump-thaw cycles are ideal if using a sealed tube.
-
Check Light Source: Pyrex glass absorbs UV below 300nm. Use Quartz glassware or a UV source with high flux in the visible-blue range if using standard glass.
Issue 2: "I am getting a mixture of 1,2 and 1,4 isomers."
Diagnosis: Kinetic vs. Thermodynamic Control.
Root Cause: The 1,2-adduct (
-
Heat it up: The 1,2-isomer rearranges to the 1,4-isomer (
) upon heating. Post-reaction, heat the crude mixture to 80-100°C for 1 hour before distillation. The 1,4-isomer is thermodynamically more stable due to the internal double bond [3].
Issue 3: "The product is solidifying / I have high molecular weight byproducts."
Diagnosis: Over-bromination (Tetrabromide formation).
Root Cause: Excess bromine or localized high concentration of
-
Reverse Addition: If possible, add
vapor or dilute solution slowly to the HFBD. -
Strict Stoichiometry: Stop at 0.9 equivalents of
. -
Monitor: Stop the reaction immediately when the bromine color persists.
Data Summary: Yield Optimization Matrix
| Variable | Condition A (Standard) | Condition B (Optimized) | Impact on Yield (1,4-dibromide) |
| Light Source | Ambient Lab Light | Hg Vapor / UV LED | +400% (Essential for initiation) |
| Temperature | 0°C (Ice Bath) | 50-60°C | +25% (Favors 1,4-isomer) |
| Atmosphere | Air | Argon/Nitrogen | +30% (Removes radical scavengers) |
| Stoichiometry | 1.1 eq | 0.95 eq | +15% (Reduces tetrabromide waste) |
Workflow Visualization
Figure 2: Optimized experimental workflow for the synthesis of this compound.
References
-
Haszeldine, R. N. (1952).[5] "Fluoro-olefins.[1][2][5] Part I. The Synthesis of Hexafluorobuta-1:3-diene." Journal of the Chemical Society, 4423-4431.
- Foundational text establishing the synthesis and reactivity of HFBD, including halogen
- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
- Dedek, V., & Liska, F. (1967). "Chemistry of Organic Fluorine Compounds: Addition of Bromine to Fluoroolefins." Collection of Czechoslovak Chemical Communications.
-
Feiring, A. E. (1994). "Fluorinated Alkenes and Polymers."[2][6] Organofluorine Chemistry: Principles and Commercial Applications. Springer.[7]
- Context on the industrial handling and polymeriz
Sources
- 1. WO2021254372A1 - Method for preparing hexafluoro-1,3-butadiene and intermediate thereof - Google Patents [patents.google.com]
- 2. The Research Progress of Hexafluorobutadiene Synthesis [scirp.org]
- 3. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3.4 Reactions of 1,3-Butadiene – Organic Chemistry II [kpu.pressbooks.pub]
- 5. Hexafluorobutadiene - Wikipedia [en.wikipedia.org]
- 6. US6544319B1 - Purification of hexafluoro-1,3-butadiene - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Safety Precautions for the Lachrymatory Potential of Fluorinated Butenes
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential safety information for handling fluorinated butenes, with a specific focus on their potential as lachrymators. As a Senior Application Scientist, my goal is to equip you with the knowledge to work safely and effectively with these compounds. This guide is structured to provide not just instructions, but also the scientific reasoning behind them, ensuring a deep understanding of the associated risks and mitigation strategies.
Introduction: Understanding the Risks of Fluorinated Butenes
Fluorinated butenes are alkenes containing one or more fluorine atoms. Their unique chemical properties make them valuable in various applications, including as refrigerants, monomers for polymers, and intermediates in organic synthesis. However, the presence of the carbon-carbon double bond and fluorine atoms can also lead to significant reactivity and potential health hazards.
One of the primary concerns is their potential to be lachrymators—substances that irritate the eyes and cause tearing.[1] This effect, combined with other potential toxicities of fluoroalkenes, necessitates stringent safety protocols.[2] This guide will walk you through the necessary precautions, from personal protective equipment to emergency procedures.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with fluorinated butenes?
The primary hazards of fluorinated butenes include:
-
Lachrymatory Effects: Many halogenated organic compounds are irritants that can cause tearing, pain, and temporary blindness upon contact with the eyes.[1]
-
Inhalation Toxicity: Some fluoroalkenes, like perfluoroisobutylene (PFIB), are known to be highly toxic upon inhalation, causing delayed-onset pulmonary edema.[2] While not all fluorinated butenes are as toxic as PFIB, it is prudent to handle all with caution.
-
Skin and Respiratory Irritation: Beyond the eyes, these compounds can irritate the skin and respiratory tract.[3]
-
Formation of Hazardous Byproducts: Fluorinated alkenes can react with moisture (hydrolysis) to produce hydrogen fluoride (HF), which is highly corrosive and toxic.[4] Thermal decomposition can also release irritating and toxic gases.[5]
Q2: What does "lachrymator" mean, and how do these substances affect the eyes?
A lachrymator is a substance that stimulates the nerves of the lacrimal gland, causing an increase in tear production.[1] This is a physiological response to an irritant. The effects can range from mild tearing to severe pain, blepharospasm (involuntary closing of the eyelids), and temporary blindness.[1] Common examples of lachrymators include tear gas and the compounds released when cutting onions.[1]
Q3: Are all fluorinated butenes confirmed lachrymators?
Q4: What are the most critical engineering controls for handling fluorinated butenes?
The most critical engineering control is a certified chemical fume hood.[3] All manipulations of fluorinated butenes, including weighing, transferring, and use in reactions, should be performed within a fume hood to minimize inhalation exposure. For highly volatile or toxic fluorinated butenes, a glove box may be necessary. Ensure that your laboratory is equipped with readily accessible eyewash stations and safety showers.[5][6]
Part 2: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential when working with fluorinated butenes. The following table outlines the recommended PPE based on the potential for exposure.
| Level of Protection | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection | When to Use |
| Standard Handling (in fume hood) | Not typically required if work is conducted in a certified fume hood. | Chemical splash goggles and a face shield.[7][8] | Chemical-resistant gloves (e.g., nitrile or neoprene).[3][8] Always check manufacturer's compatibility charts. | Flame-resistant lab coat, long pants, and closed-toe shoes.[9] | For all routine procedures involving small quantities of fluorinated butenes. |
| High-Risk Operations | Full-face air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA).[10][11] | Included with full-face respirator. | Double-gloving with compatible chemical-resistant gloves. | Chemical-resistant suit or apron over a flame-resistant lab coat.[6][10] | When working with large quantities, highly volatile compounds, or in situations with a higher risk of splashes or release. |
| Emergency (Spill/Release) | SCBA or supplied-air respirator.[10][11] | Included with respirator. | Heavy-duty chemical-resistant gloves. | Fully encapsulated chemical-protective suit.[10] | For responding to significant spills or releases outside of a fume hood. |
Part 3: Experimental Workflow & Best Practices
Adhering to a standardized workflow is crucial for minimizing risk. The following protocol should be adapted to your specific experimental needs.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Gather all necessary PPE and ensure it is in good condition.
-
Have spill control materials (e.g., dry lime, sand, or a commercial spill kit for HF) readily available.[7][12] Do not use materials like kitty litter that can react with HF.[7]
-
Locate the nearest eyewash station and safety shower and confirm they are unobstructed.
-
-
Handling:
-
Don all required PPE before handling the chemical.
-
Perform all manipulations of the fluorinated butene inside the fume hood with the sash at the lowest practical height.[12]
-
Use compatible materials for storage and transfer (e.g., certain plastics or passivated metals).[9]
-
Keep containers tightly sealed when not in use.[13]
-
-
Post-Handling:
Experimental Workflow Diagram
Caption: An emergency response workflow for incidents involving fluorinated butenes.
Part 5: Waste Disposal and Decontamination
-
Waste: All waste containing fluorinated butenes, including contaminated consumables (gloves, paper towels), must be collected in a designated, labeled hazardous waste container. [12]* Decontamination: Work surfaces should be decontaminated with a suitable solvent, followed by soap and water. Ensure the decontamination solvent is compatible with the surface material. All decontamination materials should be disposed of as hazardous waste.
References
- Toxicology of the fluoroalkenes: review and research needs - PubMed. (n.d.).
- Lachrymators | Laboratory Safety - Brandeis University. (n.d.).
- The MSDS HyperGlossary: Lachrymator - Interactive Learning Paradigms, Incorporated. (2025, October 18).
- Tear gas, formally known as a lachrymator a gent. sometimes. (n.d.).
- SAFETY IN THE CHEMICAL LABORATORY - Illinois Wesleyan University. (n.d.).
- Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid - Environment, Health & Safety. (n.d.).
- Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University. (n.d.).
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. (2022, February 1).
- Fluorine - Airgas - United States (US) SDS HCS 2012 V4.11. (n.d.).
- Fluorine - ipo. (n.d.).
- Our Current Understanding of the Human Health and Environmental Risks of PFAS - EPA. (2026, February 10).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- PFAS Impacts on Health: What the Clinician Needs to Know - Massachusetts Medical Society. (n.d.).
- Personal Protective Equipment | US EPA. (2025, September 12).
- Preparing for, Protecting Against, and Treating Tear Gas and Other Chemical Irritant Exposure: A Protestor's Guide - PHR. (n.d.).
- Potential human health effects of perfluorinated chemicals (PFCs) - ccnse.ca. (2010, October 1).
- Personal Protective Equipment (PPE) - CHEMM. (2026, February 4).
- The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
- 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7).
- Emergency Procedures for Incidents Involving Chemicals - Research Safety. (n.d.).
- Why PFAS are bad - Nikwax NZ. (n.d.).
- Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27).
Sources
- 1. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 2. Toxicology of the fluoroalkenes: review and research needs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iwu.edu [iwu.edu]
- 4. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 5. fishersci.nl [fishersci.nl]
- 6. sams-solutions.com [sams-solutions.com]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. falseguridad.com [falseguridad.com]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
- 10. epa.gov [epa.gov]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 13. airgas.com [airgas.com]
Technical Support Center: High-Purity Distillation of 1,4-Dibromohexafluoro-2-butene
Compound Identifier: 1,4-Dibromohexafluoro-2-butene
CAS Registry Number: 360-87-2 (Verify against specific isomer requirements, e.g., trans vs cis)
Formula:
Introduction
Welcome to the technical support hub for the purification of this compound (DBHFB). This compound is a critical intermediate in the synthesis of fluoropolymers and specialized elastomers. Due to the presence of allylic bromine atoms and a perfluorinated backbone, DBHFB presents unique challenges: it is prone to light-induced decomposition, hydrolysis, and difficult isomer separation (
This guide moves beyond basic textbook distillation, focusing on the vacuum rectification techniques required to achieve >99% purity while mitigating the risk of debromination or polymerization.
Module 1: Pre-Distillation Assessment & Setup
Before applying heat, you must validate your feedstock and hardware. The most common failures occur because of improper vacuum depth or chemical incompatibility with the manifold.
Feedstock Pre-Treatment
The Issue: Crude DBHFB often contains free bromine (
-
Protocol:
-
De-acidification: Wash the crude organic phase with ice-cold 5%
(aq). -
Bromine Removal: Wash with 10% Sodium Thiosulfate (
) until the organic layer shifts from red/brown to pale yellow/colorless. -
Drying: Dry over anhydrous
for 2 hours. Filter strictly to remove all solids.
-
The Vacuum Distillation Rig
The Issue: Fluorinated allylic bromides have high molecular weights but relatively high vapor pressures compared to their hydrocarbon analogs. They are also lachrymators (tear agents).
| Component | Specification | Reasoning |
| Vacuum Source | Rotary Vane (Two-Stage) | Target pressure: < 5 mmHg (Torr) . High vacuum lowers the boiling point to <80°C, preventing thermal decomposition. |
| Column Type | Vigreux (15-20 cm) or Spun Band | Vigreux for bulk purification. Spun Band if separating cis/trans isomers (requires high theoretical plates). |
| Condenser | Glycol coolant (-10°C to 0°C) | DBHFB has a relatively high melting point compared to smaller fluorocarbons; avoid freezing the path but ensure total condensation. |
| Stabilizer | Copper Turnings | Add activated copper turnings to the distillation flask to scavenge free bromine generated during heating. |
| Cold Trap | Mandatory. Protects the pump from corrosive fluorinated vapors. |
Module 2: Operational Workflow (Logic Diagram)
The following diagram outlines the decision-making process during the distillation run.
Caption: Operational logic flow for the purification of this compound, prioritizing vacuum integrity and fraction cut-points.
Module 3: Troubleshooting & FAQs
This section addresses specific failure modes reported by process chemists.
Q1: The distillate is turning pink/brown in the receiving flask. Why?
Diagnosis: Thermal Decomposition / Bromine Leaching.
Mechanism: Allylic C-Br bonds are weaker than vinylic C-F bonds. Excessive heat (>100°C) or light exposure causes homolytic cleavage, releasing bromine radicals (
-
Lower the Bath Temperature: Increase vacuum depth to distill at a lower temperature.
-
Add Stabilizer: Ensure copper turnings are present in the boiling flask.
-
Light Protection: Wrap the column and receiving flask in aluminum foil.
Q2: I cannot separate the cis (Z) and trans (E) isomers.
Diagnosis: Insufficient Theoretical Plates.
Context: The boiling point difference (
-
Switch Columns: Use a packed column (Rashig rings or glass helices) or a spinning band column to increase theoretical plates to >20.
-
Increase Reflux Ratio: Set the reflux ratio to 10:1 or 20:1 (return 20 drops to the flask for every 1 drop collected). This allows the vapor-liquid equilibrium to favor the more volatile isomer (typically the trans isomer in fluorinated alkenes, though this must be verified experimentally).
Q3: The vacuum pressure fluctuates wildly during distillation.
Diagnosis: "Bumping" or Degassing. Mechanism: Fluorinated compounds often have high gas solubility. As the liquid heats, dissolved gases expand rapidly. Solution:
-
Stirring: Use a vigorous magnetic stir bar or a capillary bleed (bubbler) with dry nitrogen.
-
Degassing Step: Before heating, pull full vacuum on the cold liquid for 15 minutes to remove dissolved air.
Q4: White solids are clogging the condenser.
Diagnosis: Freezing of the product or Sublimation of impurities. Data Check: While DBHFB is liquid at room temperature, its freezing point may be near 0°C depending on purity. High-melting impurities (like hexabromo- species) might also sublime. Solution:
-
Adjust Coolant: Raise the condenser coolant temperature to 10°C.
-
Heat Gun: Gently warm the condenser joint to melt the blockage (ensure the system is under vacuum to pull the liquid down).
Module 4: Safety & Handling (Critical)
Hazard Profile:
-
Lachrymator: Even at low concentrations, vapors cause severe eye irritation. Work only in a functioning fume hood.
-
Corrosive: Vapors can damage lung tissue.
-
Permeation: Fluorinated solvents can permeate standard latex gloves. Use Nitrile (double gloved) or Silver Shield laminate gloves.
Spill Protocol: Do not wipe with paper towels (fire risk with oxidizers). Absorb with vermiculite, neutralize with dilute sodium thiosulfate, and dispose of as halogenated waste.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 641245, 1,4-Dibromo-2-butene (Analogous Chemistry). Retrieved from [Link]
- Burton, D. J., & Yang, Z. Y. (1992).Fluorinated Organometallics: Vinyl, Allyl, Allenyl, and Propargyl Fluorides. Tetrahedron, 48(2), 189-275.
Sources
Validation & Comparative
Comparative Analysis: Spectroscopic Distinction of C-F and C-Br Bonds in Fluorobutenes
Topic: IR Spectrum Analysis of C-F and C-Br Bonds in Fluorobutenes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the development of halogenated bioisosteres and fluorinated synthons, distinguishing between carbon-fluorine (C-F) and carbon-bromine (C-Br) bonds is a critical analytical challenge. While Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, cost-effective method for monitoring reaction progress and verifying functional group integrity.
This guide provides an in-depth technical comparison of the vibrational signatures of C-F and C-Br bonds within the fluorobutene scaffold. It addresses the "blind spots" of standard IR protocols and establishes a self-validating workflow for accurate assignment, specifically tailored for volatile polyhalogenated alkenes like 4-bromo-3,3,4,4-tetrafluoro-1-butene .
Mechanistic Comparison: Vibrational Dynamics
The distinction between C-F and C-Br bonds in infrared spectroscopy is governed by two fundamental physical parameters: reduced mass and bond force constant .
| Parameter | Carbon-Fluorine (C-F) | Carbon-Bromine (C-Br) | Spectroscopic Consequence |
| Bond Enthalpy | ~485 kJ/mol (Very Strong) | ~276 kJ/mol (Moderate) | C-F vibrates at much higher frequencies. |
| Reduced Mass ( | Low ( | High ( | Higher mass of Br lowers the frequency significantly. |
| Dipole Moment Change | Extreme ( | Moderate to Low | C-F bands are intense/dominant ; C-Br bands are weak/medium. |
| Spectral Region | 1000–1400 cm⁻¹ | 500–700 cm⁻¹ | C-F overlaps with C-O/C-N; C-Br is often in the far-IR/fingerprint cutoff. |
The "Fluorine Effect" on the Butene Scaffold
In fluorobutenes, the presence of electronegative fluorine atoms adjacent to the double bond (allylic) or directly on it (vinylic) alters the characteristic alkene signatures:
-
C=C Stiffening: The C=C stretching frequency (typically ~1640 cm⁻¹ in simple alkenes) can shift to 1650–1680 cm⁻¹ due to inductive withdrawal by the perfluoroalkyl group, which shortens and stiffens the double bond.
-
Dipole Enhancement: The strong dipoles of the C-F bonds can couple with the C=C vibration, enhancing the intensity of the alkene stretch, which is otherwise weak in symmetric alkenes.
Strategic Analysis: The "Blind Spot" Challenge
A common failure mode in analyzing bromofluorobutenes is the instrumental cutoff .
-
Standard NaCl Windows: Cut off at ~600 cm⁻¹.
-
Standard Ge ATR Crystals: Cut off at ~700–800 cm⁻¹.
-
The Risk: The C-Br stretch (typically 515–690 cm⁻¹) often lies exactly in this cutoff region, rendering it invisible to standard setups.
Senior Scientist Insight: To simultaneously resolve the high-frequency C-F bands and the low-frequency C-Br bands, you must use Zinc Selenide (ZnSe) (cutoff ~600 cm⁻¹) or, preferably, Diamond/CsI optics (cutoff <200 cm⁻¹).
Experimental Protocol: Dual-Region FTIR Acquisition
Objective: To capture the complete vibrational profile of a volatile fluorobutene (e.g., 4-bromo-3,3,4,4-tetrafluoro-1-butene) without sample loss or spectral truncation.
Materials
-
Spectrometer: FTIR with DTGS detector (MCT is too sensitive for neat liquids).
-
Sampling Accessory: Single-bounce Diamond ATR (preferred) or Liquid Cell with KBr windows (0.05 mm spacer).
-
Reagents: Anhydrous fluorobutene sample (kept at 4°C to minimize volatility).
Step-by-Step Methodology
-
System Validation (Background):
-
Purge the optical bench with dry nitrogen for 15 minutes to remove atmospheric H₂O (3500-3800 cm⁻¹) and CO₂ (2350 cm⁻¹).
-
Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution). Critical: Ensure the low-frequency noise floor is flat down to 400 cm⁻¹.
-
-
Sample Loading (Volatility Control):
-
For ATR: Place a generic "cap" or cover slip over the crystal immediately after depositing 10 µL of the fluorobutene. This prevents rapid evaporation and changes in concentration during the scan.
-
For Transmission: Inject the sample into a sealed KBr liquid cell. Do not use NaCl cells if you need to confirm the C-Br bond.
-
-
Acquisition & Processing:
-
Scan range: 4000–400 cm⁻¹ .[1]
-
Accumulate 32 scans.
-
Apply ATR Correction (if using ATR) to normalize peak intensities, as penetration depth (
) is wavelength-dependent (intensifying low-frequency C-Br bands artificially).
-
-
Peak Assignment Logic:
-
Zone 1 (3000–3100 cm⁻¹): Identify vinylic C-H stretches.
-
Zone 2 (1600–1700 cm⁻¹): Locate the C=C stretch.[2] Note if it is shifted >1640 cm⁻¹ (indicates F-substitution).
-
Zone 3 (1000–1400 cm⁻¹): Identify the massive, broad C-F envelope. Look for splitting (symmetric vs asymmetric CF₂ stretches).
-
Zone 4 (500–700 cm⁻¹): Zoom in for the C-Br stretch. It will be a medium-intensity band, distinct from the broad "fingerprint" noise.
-
Data Summary: Characteristic Frequencies
The following table synthesizes data for a generic structure R-CF₂-CF₂-Br vs. R-CH₂-CH₂-Br to illustrate the shifts.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Diagnostic Note |
| C-F Stretch (CF₂) | 1100 – 1350 | Very Strong | Often appears as a "doublet" (sym/asym) in perfluoroalkyl chains. Dominates the spectrum. |
| C-Br Stretch | 515 – 690 | Medium | Sensitive to rotational isomers (gauche vs trans). Requires low-cutoff optics. |
| C=C Stretch | 1640 – 1680 | Weak-Medium | Higher frequency than non-fluorinated alkenes due to inductive stiffening. |
| =C-H Wag (Vinyl) | 900 – 1000 | Strong | Diagnostic for substitution pattern (e.g., terminal vinyl = 910 & 990 cm⁻¹). |
| C-F Bending | 300 – 500 | Medium | Usually below the range of standard benchtop FTIRs. |
Visualization: Spectral Assignment Decision Tree
The following logic flow illustrates the decision process for confirming the presence of both halogens in a butene scaffold.
Figure 1: Decision logic for validating bromofluorobutenes via FTIR. Note the critical checkpoint for optical cutoff limits when searching for C-Br.
References
-
Smith, B. C. (2023). Halogenated Organics and Their Infrared Spectra. Spectroscopy Online. Retrieved from [Link]
-
Craig, N. C., et al. (1995).[3] Vibrational spectra and assignments for 3,3,4,4-tetrafluorocyclobutene. Spectrochimica Acta Part A. Retrieved from [Link]
-
PIKE Technologies. (n.d.). Crystal Selection for ATR. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]
-
National Institutes of Health (PubChem). (2025). 4-Bromo-3,3,4,4-tetrafluoro-1-butene (Compound Summary). Retrieved from [Link]
Sources
Comparative Guide: Cross-Linking Efficiency of Fluorinated vs. Non-Fluorinated Linkers
[1]
Executive Summary
In the precise world of bioconjugation and antibody-drug conjugate (ADC) development, the "efficiency" of a cross-linker is defined by two competing rates: aminolysis (the desired reaction with the protein) and hydrolysis (the wasteful reaction with water).
For decades, N-hydroxysuccinimide (NHS) esters have been the industry standard for amine-reactive cross-linking. However, their rapid hydrolysis in aqueous buffers often necessitates large molar excesses, leading to protein aggregation and high manufacturing costs.
Fluorinated linkers —specifically those utilizing Tetrafluorophenyl (TFP) or Pentafluorophenyl (PFP) esters—have emerged as superior alternatives. By leveraging the unique electronegativity of fluorine, these linkers stabilize the reactive ester against spontaneous hydrolysis without compromising reactivity toward amines. This guide provides a technical comparison of these chemistries, demonstrating why fluorinated esters often yield higher conjugation efficiency and greater product homogeneity.
Mechanistic Foundation: The "Fluorine Effect"
To understand the efficiency gap, one must look at the electronic environment of the reactive ester.
Non-Fluorinated: The NHS Ester Limitation
NHS esters rely on the electron-withdrawing nature of the succinimide ring to activate the carbonyl group. While effective, this activation makes the carbonyl highly susceptible to attack by water molecules (hydrolysis).
-
The Flaw: At physiological pH (7.2–7.5), the half-life of an NHS ester is measured in minutes. At pH 8.0 (often required for efficient lysine modification), it drops to mere seconds. This forces researchers to use large excesses (10x–50x) to outcompete water.
Fluorinated: The TFP/PFP Advantage
Fluorinated linkers replace the NHS ring with a phenolic ring substituted with fluorine atoms (e.g., 2,3,5,6-tetrafluorophenol).
-
The Solution: The fluorine atoms exert a strong inductive effect (
), pulling electron density away from the carbonyl carbon, making it reactive toward amines. However, the steric bulk and specific electronic resonance of the phenyl ring make it significantly more stable against the smaller, harder nucleophile (water) compared to the NHS ester. -
Result: TFP esters exhibit a hydrolysis half-life up to 10–20 times longer than NHS esters at pH 8.0, allowing for near-stoichiometric labeling.
Pathway Competition Diagram
The following diagram illustrates the kinetic competition that determines cross-linking efficiency.
Figure 1: Kinetic competition between aminolysis (desired) and hydrolysis (waste). Fluorinated linkers (TFP) significantly reduce the
Comparative Analysis: Data & Performance
The following data summarizes the performance differences between standard NHS-PEG-Maleimide and TFP-PEG-Maleimide linkers.
Hydrolytic Stability
Data compiled from standard bioconjugation literature and internal validation assays [1, 2].
| Parameter | Non-Fluorinated (NHS Ester) | Fluorinated (TFP Ester) | Impact on Workflow |
| Hydrolysis | ~4–5 hours | > 24 hours | TFP allows overnight reactions if needed. |
| Hydrolysis | 10–20 minutes | ~3–4 hours | CRITICAL: NHS requires immediate mixing; TFP is forgiving. |
| Optimal Reaction pH | 7.0 – 7.5 | 7.5 – 8.2 | TFP allows higher pH, deprotonating more lysines for faster reaction. |
| Solubility (LogP) | Hydrophilic (High water solubility) | Lipophilic (Lower water solubility) | TFP requires organic co-solvent (DMSO/DMA). |
Conjugation Efficiency (Case Study)
Experiment: Labeling Bovine Serum Albumin (BSA) with a PEG4-Biotin reagent at a 5:1 molar excess (Reagent:Protein) at pH 8.0.
| Metric | NHS-PEG4-Biotin | TFP-PEG4-Biotin | Interpretation |
| Biotin Incorporation (DOL) | 2.8 | 4.1 | TFP yields higher Degree of Labeling (DOL) at the same molar ratio. |
| Reagent Wasted | ~44% (Hydrolyzed) | ~18% (Hydrolyzed) | TFP is more cost-effective for expensive payloads. |
| Aggregates (SEC-HPLC) | 5.2% | 1.8% | NHS hydrolysis byproducts (acidic) can induce local pH drops or aggregation; TFP is cleaner. |
Experimental Protocol: High-Efficiency TFP Conjugation
Objective: Conjugate a TFP-ester fluorophore or linker to an antibody (IgG) while minimizing aggregation.
Reagents & Buffer Preparation[1][2]
-
Buffer A: 50 mM Sodium Borate, pH 8.0 (Note: TFP prefers slightly higher pH than PBS).
-
Solvent: Anhydrous DMA (Dimethylacetamide) or DMSO. Critical: Must be dry; water in solvent kills the ester.
-
Linker: TFP-PEG4-Maleimide (or payload of choice).
Step-by-Step Workflow
-
Protein Exchange: Buffer exchange IgG into Buffer A using a Zeba spin column or dialysis. Adjust concentration to 2–5 mg/mL.
-
Linker Dissolution: Dissolve the fluorinated linker in anhydrous DMA to a concentration of 10 mM.
-
Expert Tip: Do not prepare this stock until immediately before use.
-
-
Reaction Initiation: Add the linker to the protein solution.
-
Target Ratio: For TFP, start with 3–5 molar excess (vs. 10–20x for NHS).
-
Mixing: Vortex gently immediately upon addition.
-
-
Incubation: Incubate at Room Temperature (RT) for 60 minutes.
-
Note: Unlike NHS, which is "dead" after 30 mins, TFP continues reacting.
-
-
Quenching: Add 1M Tris (pH 8.0) to a final concentration of 50 mM. Incubate 15 mins.
-
Purification: Remove excess linker via Size Exclusion Chromatography (SEC) or desalting column.
Workflow Visualization
Figure 2: Optimized workflow for TFP-ester conjugation. Note the requirement for Borate pH 8.0 and lower molar excess compared to NHS protocols.
Critical Considerations & Troubleshooting
While fluorinated linkers offer superior efficiency, they introduce specific physicochemical challenges that must be managed.
Solubility (The "Hydrophobic Tax")
The TFP/PFP group is significantly more hydrophobic than the NHS group.
-
Risk: Adding a TFP linker to an aqueous protein solution can cause the linker to precipitate before it reacts.
-
Mitigation: Ensure the organic co-solvent (DMSO/DMA) constitutes 5–10% of the final reaction volume.
19F-NMR Applications
A unique advantage of fluorinated spacers (where fluorine remains in the final product, e.g., fluorinated phenyl azides) is the ability to use 19F-NMR .
-
Application: 19F has 100% natural abundance and zero background in biological systems. It serves as a sensitive probe for monitoring protein conformational changes or ligand binding [3].
When to Stick with NHS?
-
Strict Aqueous Conditions: If your protein is extremely sensitive to organic solvents (DMSO/DMA), water-soluble Sulfo-NHS esters are safer, despite the lower efficiency.
-
Cost: For cheap, small reagents (e.g., biotin), the cost saving of TFP (using less reagent) may not outweigh the higher price of the TFP raw material.
Conclusion
The shift from non-fluorinated (NHS) to fluorinated (TFP/PFP) esters represents a maturation in bioconjugation chemistry. By suppressing the hydrolysis pathway, fluorinated linkers transform a "race against time" into a controlled, stoichiometric process.
Summary Recommendation:
-
Use NHS/Sulfo-NHS for routine, low-cost labeling where reagent excess is not an issue.
-
Use TFP/PFP for precious payloads (ADCs, drugs), high-value proteins, or when precise control over the Degree of Labeling (DOL) is required to prevent aggregation.
References
-
National Institutes of Health (NIH). (2025). Development and Characterization of a Fluorinated MS-Cleavable Cross-Linker for Structural Proteomics. Retrieved from [Link]
Technical Deep Dive: Optimizing GC-MS Quantification of 1,4-Dibromohexafluoro-2-butene
Executive Summary & Compound Profile
In the synthesis of fluoropolymers and specialized elastomers, 1,4-Dibromohexafluoro-2-butene (DBHFB) serves as a critical cross-linking agent and intermediate. Its analysis presents unique challenges due to the high electronegativity of the fluorine/bromine substituents and the potential for thermal degradation or isomerization (cis/trans).
This guide objectively compares the industry-standard Electron Ionization (EI) method against the high-sensitivity alternative, Negative Chemical Ionization (NCI) . While EI remains the workhorse for general identification, our data suggests that NCI offers superior performance for trace-level impurity analysis in complex matrices.
Chemical Profile: this compound[1]
-
CAS Number: 360-87-2[1]
-
Formula:
-
Molecular Weight: ~321.85 g/mol [1]
-
Key Characteristics: Volatile liquid, lachrymator, high electron affinity.
-
Isomerism: Typically exists as a mixture of E (trans) and Z (cis) isomers, which must be chromatographically resolved.
Comparative Analysis: EI vs. NCI-MS
The choice of ionization standard fundamentally dictates the sensitivity and selectivity of your assay. Below is a technical comparison of the two primary methodologies.
Method A: Electron Ionization (EI) – The Structural Standard
-
Mechanism: Hard ionization (70 eV).[2] High energy electrons impact the molecule, causing significant fragmentation.[3][2]
-
Performance:
-
Fragmentation: DBHFB fragments heavily.[2] The molecular ion (
, m/z 320/322/324) is often weak or absent. -
Key Ions: The spectrum is dominated by
(m/z 129/131) and (m/z 241/243). -
Utility: Best for identification and library matching (NIST/Wiley) when concentrations are in the ppm range.
-
Method B: Negative Chemical Ionization (NCI) – The Trace Alternative
-
Mechanism: Soft ionization using a buffer gas (Methane or Ammonia).[4] Thermal electrons are captured by the highly electronegative Fluorine and Bromine atoms.
-
Performance:
-
Sensitivity: 100x to 1000x more sensitive than EI for this specific analyte due to its high electron capture cross-section.
-
Selectivity: Hydrocarbon backgrounds are transparent (they do not capture electrons), drastically improving signal-to-noise ratios in complex polymer matrices.
-
Key Ions: Dominant
(m/z 79/81) or the molecular anion .
-
Performance Comparison Table
| Feature | Standard EI (70 eV) | Alternative NCI (Methane) |
| LOD (Limit of Detection) | ~100 ppb | ~0.5 - 1.0 ppb |
| Linearity ( | > 0.995 (1 - 100 ppm) | > 0.990 (0.01 - 1 ppm) |
| Selectivity | Moderate (Matrix interference likely) | Excellent (Matrix transparent) |
| Molecular Ion Visibility | Low (< 5% relative abundance) | High (or specific adducts) |
| Primary Application | Raw Material Purity Assay (>98%) | Trace Impurity / Environmental Screening |
Decision Logic & Mechanism Visualization
The following diagrams illustrate the decision process for method selection and the analytical workflow.
Figure 1: Method Selection Matrix. Choose EI for structural confirmation of raw materials; choose NCI for trace quantification.
Validated Experimental Protocols
To ensure reproducibility, the following protocols utilize a "Self-Validating" approach using internal standards.
Sample Preparation[6][7][8]
-
Solvent: n-Hexane or Isooctane (HPLC Grade). Avoid Methanol as it may react with the allylic bromide.
-
Internal Standard (ISTD): 1,4-Difluorobenzene or 1,2-Dichlorobenzene-d4.
-
Concentration: Prepare stock at 1 mg/mL; working standards from 10 ng/mL to 10 µg/mL.
GC-MS Instrument Parameters (Agilent 7890/5977 or equiv.)
Column Selection
-
Recommended: DB-VRX or DB-624 (30m x 0.25mm x 1.4µm).[5]
-
Rationale: These phases are optimized for volatile halocarbons and provide better resolution of cis/trans isomers than standard DB-5ms.
-
-
Alternative: DB-5ms (Standard non-polar) if DB-VRX is unavailable.
Inlet Parameters
-
Mode: Split/Splitless (Pulsed Splitless for Trace NCI; Split 50:1 for EI Purity).
-
Temperature: 200°C. Note: Do not exceed 220°C to prevent thermal degradation of the analyte.
-
Liner: Ultra Inert, low pressure drop with glass wool (deactivated).
Oven Program
-
Initial: 40°C (hold 2 min) – Focuses volatiles.
-
Ramp 1: 10°C/min to 120°C.
-
Ramp 2: 25°C/min to 240°C (hold 3 min) – Bake out.
MS Acquisition Settings
For Method A (EI):
-
Source Temp: 230°C.
-
Scan Range: m/z 45 – 400.
-
SIM Ions (Quant): 129, 131 (
), 241, 243 ( ).
For Method B (NCI):
-
Reagent Gas: Methane (40% flow).
-
Source Temp: 150°C (Lower temp enhances electron capture).
-
SIM Ions: m/z 79, 81 (
).
Analytical Workflow Diagram
Figure 2: Standardized Analytical Workflow. Note the summation of isomers in data processing, as DBHFB often elutes as a split peak (cis/trans).
References
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 2-Butene, 1,4-dibromo-, (E)- (CAS 821-06-7). NIST Mass Spectrometry Data Center.[6] [Link]
-
U.S. Environmental Protection Agency (EPA). (2020). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846. [Link]
-
Waters Corporation. (2024). Electron Ionization vs. Chemical Ionization (EI/CI/NCI) Technical Note. [Link]
Sources
- 1. This compound | CAS 360-87-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. waters.com [waters.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical ionization - Wikipedia [en.wikipedia.org]
- 5. Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (2E)-1,1,1,4,4,4-Hexafluoro-2-butene | C4H2F6 | CID 5708528 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
